molecular formula C11H11Br B8541238 5'-bromo-2',3'dihydro-spiro[cyclopropane1,1'-[1H]indene] CAS No. 875306-82-4

5'-bromo-2',3'dihydro-spiro[cyclopropane1,1'-[1H]indene]

Cat. No. B8541238
M. Wt: 223.11 g/mol
InChI Key: COQYWUXOZPACFA-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to example S87 using diethyl zinc (3.25 ml, 1M solution in hexane, 3.25 mmol), trifluoroacetic acid (251 μl, 3.25 mmol), CH2I2 (262 μl, 3.25 mmol) and 5-bromo-1-methyleneindan (340 mg, 1.63 mmol). The isolated residue was purified by flash column chromatography (100% pentane) to give 5′-bromo-2′,3′dihydro-spiro[cyclopropane1,1′-[1H]indene](345 mg, 95%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.40-7.29 (m, 3H), 3.02 (apt t, J=7.5 Hz, 2H), 2.11 (apt t, J=7.5 Hz, 2H), 0.96-0.84 (m, 4H).
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
251 μL
Type
reactant
Reaction Step Two
Name
Quantity
262 μL
Type
reactant
Reaction Step Three
Quantity
340 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.FC(F)(F)C(O)=O.C(I)I.[Br:16][C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[C:22](=[CH2:26])[CH2:21][CH2:20]2>>[Br:16][C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[C:22]1([CH2:1][CH2:26]1)[CH2:21][CH2:20]2

Inputs

Step One
Name
Quantity
3.25 mL
Type
reactant
Smiles
C(C)[Zn]CC
Step Two
Name
Quantity
251 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
262 μL
Type
reactant
Smiles
C(I)I
Step Four
Name
Quantity
340 mg
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (100% pentane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC3(C2=CC1)CC3
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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